CYP2A6 Inhibition Potency vs. Nicotine
In a directly comparative recombinant human CYP2A6 coumarin 7-hydroxylation assay, 5-(pyridin-3-yl)thiophene-2-carbaldehyde (compound 13) inhibited CYP2A6 with a Ki of 0.79 ± 0.12 µM, representing a 5.6-fold improvement in potency over S-(−)-nicotine, which showed a Ki of 4.4 ± 0.6 µM under identical assay conditions [1]. Among 36 compounds that were more potent than nicotine in this series, compound 13 occupied a defined intermediate position within the SAR landscape, being substantially more potent than the unsubstituted thiophene analogue (compound 7, Ki = 1.2 ± 0.6 µM) and the furan aldehyde counterpart (compound 23, Ki >67 µM), while being 40-fold less potent than the corresponding methylamine derivative (compound 38a, Ki = 0.02 ± 0.003 µM) [1].
5.6-fold lower Ki
| Evidence Dimension | CYP2A6 inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.79 ± 0.12 µM |
| Comparator Or Baseline | Nicotine: Ki = 4.4 ± 0.6 µM; Compound 7 (unsubstituted thiophene): Ki = 1.2 ± 0.6 µM; Compound 23 (furan aldehyde): Ki >67 µM; Compound 38a (thiophene methylamine): Ki = 0.02 ± 0.003 µM |
| Quantified Difference | 5.6-fold more potent than nicotine; 1.5-fold more potent than compound 7; >85-fold more potent than compound 23; 40-fold less potent than compound 38a |
| Conditions | Recombinant human CYP2A6 expressed in insect cell microsomes; coumarin 7-hydroxylation assay; 0.1 M Tris buffer, pH 7.5; NADPH-generating system; DETAPAC; 3 mM MgCl2; Ki values from at least 3 determinations ± SD [1] |
Why This Matters
For drug discovery programs targeting CYP2A6-mediated nicotine metabolism, compound 13 provides a quantifiable potency anchor point within a well-mapped SAR series, enabling rational selection as either a lead scaffold or a key intermediate for further optimization.
- [1] Denton TT, Zhang X, Cashman JR. J Med Chem. 2005;48(1):224-239. Table 2: Compound 13, Ki = 0.79 ± 0.12 µM; Nicotine, Ki = 4.4 ± 0.6 µM. View Source
